molecular formula C8H17O3PS B14301973 Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate CAS No. 114027-00-8

Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate

Cat. No.: B14301973
CAS No.: 114027-00-8
M. Wt: 224.26 g/mol
InChI Key: QIINMGGPRDQABV-UHFFFAOYSA-N
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Description

Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a prop-1-en-1-yl chain, which also contains a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkene in the presence of a catalyst. For example, the reaction of diethyl phosphite with 1-(methylsulfanyl)prop-1-ene under basic conditions can yield the desired product. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the formation of the phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The phosphonate group can be reduced to a phosphine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The alkene moiety can participate in nucleophilic substitution reactions, where nucleophiles like halides or amines replace the alkene group.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄

    Substitution: Halides, amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Phosphines

    Substitution: Substituted phosphonates

Scientific Research Applications

Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphonates.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the methylsulfanyl group can interact with thiol-containing proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl allylphosphonate
  • Diethyl [(1Z)-3-chloro-2-(methylsulfanyl)but-1-en-1-yl]phosphonate

Uniqueness

Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate is unique due to the presence of both a phosphonate and a methylsulfanyl group. This combination imparts distinct chemical reactivity and biological activity compared to other phosphonates. The methylsulfanyl group can undergo specific oxidation and substitution reactions, while the phosphonate group provides stability and the ability to form strong bonds with metals and enzymes.

Properties

CAS No.

114027-00-8

Molecular Formula

C8H17O3PS

Molecular Weight

224.26 g/mol

IUPAC Name

1-diethoxyphosphoryl-1-methylsulfanylprop-1-ene

InChI

InChI=1S/C8H17O3PS/c1-5-8(13-4)12(9,10-6-2)11-7-3/h5H,6-7H2,1-4H3

InChI Key

QIINMGGPRDQABV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=CC)SC)OCC

Origin of Product

United States

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